Cas no 933719-76-7 (1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid)
1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid
- 1-(4-Chlorophenyl)pyrrolidine-3-carboxylicacid
- AKOS016003969
- BDBM50543210
- AOKQMHHJOMXSMH-UHFFFAOYSA-N
- CHEMBL4642241
- 1-(4-chlorophenyl)-pyrrolidine-3-carboxylic acid
- 933719-76-7
- F75405
- SCHEMBL895254
- A904629
- DTXSID60679690
- 1-(4-Chlorophenyl)-3-pyrrolidinecarboxylic acid
- MFCD09864922
- 1-(4-chloro-phenyl)-pyrrolidine-3-carboxylic acid
- DB-102680
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- MDL: MFCD09864922
- Inchi: 1S/C11H12ClNO2/c12-9-1-3-10(4-2-9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15)
- InChI Key: AOKQMHHJOMXSMH-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)N1CCC(C(=O)O)C1
Computed Properties
- Exact Mass: 225.0556563g/mol
- Monoisotopic Mass: 225.0556563g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 40.5Ų
1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR46661-250mg |
1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid |
933719-76-7 | 95 | 250mg |
£225.00 | 2025-02-20 | |
| Apollo Scientific | OR46661-1g |
1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid |
933719-76-7 | 95 | 1g |
£477.00 | 2025-02-20 | |
| abcr | AB540430-1 g |
1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid; . |
933719-76-7 | 1g |
€368.80 | 2023-04-14 | ||
| eNovation Chemicals LLC | D247762-250mg |
1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid |
933719-76-7 | 95% | 250mg |
$350 | 2024-08-03 | |
| eNovation Chemicals LLC | D247762-1g |
1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid |
933719-76-7 | 95% | 1g |
$465 | 2024-08-03 | |
| eNovation Chemicals LLC | D247762-2g |
1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid |
933719-76-7 | 95% | 2g |
$535 | 2024-08-03 | |
| Alichem | A109004407-5g |
1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid |
933719-76-7 | 95% | 5g |
$1642.20 | 2023-08-31 | |
| TRC | C064940-50mg |
1-(4-Chlorophenyl)pyrrolidine-3-carboxylic Acid |
933719-76-7 | 50mg |
$ 120.00 | 2022-06-06 | ||
| TRC | C064940-100mg |
1-(4-Chlorophenyl)pyrrolidine-3-carboxylic Acid |
933719-76-7 | 100mg |
$ 200.00 | 2022-06-06 | ||
| Ambeed | A922207-50mg |
1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid |
933719-76-7 | 95% | 50mg |
$156.0 | 2025-04-15 |
1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid Suppliers
1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid
Introduction to 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid (CAS No. 933719-76-7)
1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 933719-76-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolidine class of heterocyclic structures, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group and a carboxylic acid moiety in its molecular framework imparts unique chemical properties that make it a valuable scaffold for drug discovery and development.
The structural configuration of 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid encompasses a pyrrolidine ring substituted at the 1-position with a 4-chlorophenyl group and at the 3-position with a carboxylic acid functional group. This specific arrangement facilitates various chemical transformations and interactions, making it a versatile intermediate in synthetic organic chemistry. The chlorophenyl moiety, in particular, is known to enhance lipophilicity and binding affinity, which are critical factors in drug design. The carboxylic acid group, on the other hand, provides opportunities for further derivatization, such as esterification or amidation, to yield novel analogs with tailored pharmacological profiles.
In recent years, there has been growing interest in exploring the pharmacological potential of 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid and its derivatives. Research studies have highlighted its role as a key intermediate in the synthesis of biologically active compounds targeting various disease pathways. For instance, derivatives of this scaffold have shown promise in inhibiting enzymes involved in inflammatory responses and neurodegenerative disorders. The chlorophenyl group's ability to modulate receptor interactions has been particularly noted in studies focusing on central nervous system (CNS) drugs, where it contributes to improved blood-brain barrier penetration.
One of the most compelling aspects of 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid is its utility in generating libraries of compounds for high-throughput screening (HTS). Pharmaceutical companies and academic institutions have leveraged this scaffold to identify lead compounds with therapeutic efficacy. The structural diversity introduced by modifications at the pyrrolidine ring and the phenyl ring allows for the exploration of multiple pharmacophores within a single chemical family. This approach has been instrumental in accelerating the drug discovery process by enabling rapid testing of numerous derivatives for desired biological activities.
The synthesis of 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations such as chlorination and carboxylation. Advanced techniques like transition metal-catalyzed cross-coupling reactions have also been employed to enhance synthetic efficiency. The availability of robust synthetic methodologies has facilitated access to this compound for both academic research and industrial applications.
From a medicinal chemistry perspective, 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid serves as a versatile building block for designing molecules with improved pharmacokinetic properties. The balance between lipophilicity and polarizability afforded by its structure is crucial for achieving optimal drug-like characteristics. Additionally, the presence of both electrophilic and nucleophilic centers allows for diverse chemical modifications, enabling researchers to fine-tune molecular properties such as solubility, metabolic stability, and binding affinity.
Recent advancements in computational chemistry have further enhanced the utility of 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid in drug design. Molecular modeling studies have provided insights into its interactions with biological targets at the atomic level. These simulations have guided the design of optimized derivatives with enhanced binding specificity and reduced off-target effects. The integration of experimental data with computational predictions has been instrumental in validating structural hypotheses and prioritizing compounds for further investigation.
The pharmaceutical industry continues to invest in research aimed at harnessing the potential of 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid for developing new therapeutics. Preclinical studies have demonstrated its efficacy in models of inflammation, pain management, and neuroprotection. These findings have spurred interest in exploring its application in treating complex diseases characterized by multifaceted pathophysiology. As our understanding of biological pathways evolves, so does the potential for this compound to contribute to innovative therapeutic strategies.
In conclusion,1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid (CAS No. 933719-76-7) represents a valuable asset in pharmaceutical research due to its unique structural features and diverse biological activities. Its role as an intermediate in synthesizing novel bioactive molecules underscores its importance in drug discovery efforts worldwide. With ongoing advancements in synthetic methodologies and computational tools,this compound is poised to play an even greater rolein developing next-generation therapeutics that address unmet medical needs.
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